Cas no 1501561-23-4 (3-(furan-2-yl)methylpiperidin-3-ol)

3-(Furan-2-yl)methylpiperidin-3-ol is a heterocyclic compound featuring a piperidine core substituted with a hydroxymethyl group at the 3-position and a furan-2-ylmethyl moiety. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it may serve as a key intermediate or scaffold. The presence of both hydroxyl and furan groups enhances its potential for further functionalization, enabling the synthesis of diverse derivatives. Its balanced polarity and moderate reactivity make it suitable for use in nucleophilic additions or as a building block in multicomponent reactions. The compound’s stability under standard conditions ensures reliable handling and storage.
3-(furan-2-yl)methylpiperidin-3-ol structure
1501561-23-4 structure
Product Name:3-(furan-2-yl)methylpiperidin-3-ol
CAS No:1501561-23-4
MF:C10H15NO2
MW:181.231602907181
CID:5856024
PubChem ID:83171613
Update Time:2025-06-08

3-(furan-2-yl)methylpiperidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(furan-2-yl)methylpiperidin-3-ol
    • AKOS021493367
    • 3-[(furan-2-yl)methyl]piperidin-3-ol
    • EN300-1850788
    • 1501561-23-4
    • Inchi: 1S/C10H15NO2/c12-10(4-2-5-11-8-10)7-9-3-1-6-13-9/h1,3,6,11-12H,2,4-5,7-8H2
    • InChI Key: IOVMYHYIWIOADY-UHFFFAOYSA-N
    • SMILES: OC1(CC2=CC=CO2)CNCCC1

Computed Properties

  • Exact Mass: 181.110278721g/mol
  • Monoisotopic Mass: 181.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 45.4Ų

3-(furan-2-yl)methylpiperidin-3-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1850788-0.05g
3-[(furan-2-yl)methyl]piperidin-3-ol
1501561-23-4
0.05g
$1080.0 2023-09-19
Enamine
EN300-1850788-0.1g
3-[(furan-2-yl)methyl]piperidin-3-ol
1501561-23-4
0.1g
$1131.0 2023-09-19
Enamine
EN300-1850788-0.25g
3-[(furan-2-yl)methyl]piperidin-3-ol
1501561-23-4
0.25g
$1183.0 2023-09-19
Enamine
EN300-1850788-0.5g
3-[(furan-2-yl)methyl]piperidin-3-ol
1501561-23-4
0.5g
$1234.0 2023-09-19
Enamine
EN300-1850788-1.0g
3-[(furan-2-yl)methyl]piperidin-3-ol
1501561-23-4
1g
$1286.0 2023-05-26
Enamine
EN300-1850788-2.5g
3-[(furan-2-yl)methyl]piperidin-3-ol
1501561-23-4
2.5g
$2520.0 2023-09-19
Enamine
EN300-1850788-5.0g
3-[(furan-2-yl)methyl]piperidin-3-ol
1501561-23-4
5g
$3728.0 2023-05-26
Enamine
EN300-1850788-10.0g
3-[(furan-2-yl)methyl]piperidin-3-ol
1501561-23-4
10g
$5528.0 2023-05-26
Enamine
EN300-1850788-1g
3-[(furan-2-yl)methyl]piperidin-3-ol
1501561-23-4
1g
$1286.0 2023-09-19
Enamine
EN300-1850788-5g
3-[(furan-2-yl)methyl]piperidin-3-ol
1501561-23-4
5g
$3728.0 2023-09-19

Additional information on 3-(furan-2-yl)methylpiperidin-3-ol

Comprehensive Overview of 3-(furan-2-yl)methylpiperidin-3-ol (CAS No. 1501561-23-4): Properties, Applications, and Research Insights

3-(furan-2-yl)methylpiperidin-3-ol (CAS No. 1501561-23-4) is a structurally unique organic compound that has garnered significant attention in pharmaceutical and chemical research. This heterocyclic molecule combines a furan ring with a piperidine scaffold, offering versatile reactivity and potential applications in drug discovery. The presence of both hydroxyl and methylfuran functional groups makes it a valuable intermediate for synthesizing bioactive molecules, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors.

Recent studies highlight the growing interest in furan-containing compounds due to their bioactivity and structural diversity. Researchers are exploring 3-(furan-2-yl)methylpiperidin-3-ol as a precursor for neuroprotective agents, leveraging its ability to modulate neurotransmitter systems. Its piperidine-3-ol moiety is particularly relevant in designing GABA receptor modulators, a hot topic in neurological disorder research. The compound’s logP and hydrogen-bonding capacity also align with current trends in blood-brain barrier permeability optimization.

From a synthetic chemistry perspective, CAS 1501561-23-4 exemplifies the convergence of green chemistry principles and heterocyclic synthesis. Modern protocols emphasize catalyst-free reactions or biocatalytic methods to construct its furan-piperidine hybrid structure, addressing the demand for sustainable pharmaceutical intermediates. These approaches resonate with the industry’s shift toward environmentally benign processes, a frequent search query among medicinal chemists and process engineers.

The compound’s spectral data (NMR, IR, and MS) has been extensively documented, facilitating its identification in high-throughput screening workflows. Its crystal structure analysis reveals intramolecular hydrogen bonding, which influences its conformational stability—a critical factor in structure-activity relationship (SAR) studies. These characteristics make it a subject of interest in computational chemistry forums, where users frequently discuss molecular docking and quantitative structure-property relationship (QSPR) modeling.

In material science, derivatives of 3-(furan-2-yl)methylpiperidin-3-ol show promise in polymeric coatings and ligand design for metal-organic frameworks (MOFs). The furan oxygen atom’s coordination capability aligns with searches for chelating agents in catalysis applications. Additionally, its potential in biodegradable materials taps into the rising trend of eco-friendly additives, a popular topic in sustainable manufacturing discussions.

Quality control of CAS 1501561-23-4 involves rigorous HPLC purity testing and residual solvent analysis, reflecting industry standards for pharmaceutical intermediates. Regulatory databases like REACH and FDA submissions increasingly reference such compounds, driving searches for compliance documentation. The compound’s stability under accelerated conditions is another frequently queried aspect, particularly for formulation scientists.

Future research directions for 3-(furan-2-yl)methylpiperidin-3-ol may explore its metabolite profiling or prodrug derivatization, both trending topics in ADMET studies. Its structural features also invite investigation into allosteric modulation—a key term in drug discovery circles. As AI-assisted molecular design gains traction, this compound serves as an excellent case study for generative chemistry algorithms aiming to optimize scaffold hopping strategies.

Recommended suppliers
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.